![molecular formula C22H28N2O2S B2767911 (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(4-(thiophen-2-yl)phenyl)methanone CAS No. 1788561-19-2](/img/structure/B2767911.png)
(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(4-(thiophen-2-yl)phenyl)methanone
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Description
(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(4-(thiophen-2-yl)phenyl)methanone, also known as MPTM, is a synthetic compound that belongs to the class of piperidine derivatives. MPTM has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Crystal Growth and Nonlinear Optical Properties
Crystal growth and characterization of new nonlinear optical piperidine derivative
A study by Revathi et al. (2018) focused on the synthesis and characterization of a piperidine derivative, highlighting its potential in nonlinear optical applications due to its good thermal stability and significant second harmonic generation (SHG) efficiency, suggesting potential use in optical devices (Revathi et al., 2018).
Synthetic Chemistry and Molecular Rearrangements
CAN-mediated rearrangement of 4-benzhydrylidenepiperidines
A paper by Chang et al. (2006) describes the synthesis of phenyl-(4-phenylpiperidin-4-yl)methanones via CAN-mediated rearrangement, demonstrating the compound's versatility in organic synthesis (Chang et al., 2006).
Structural Studies and Material Science
Crystal structure of the adduct involving piperidine derivatives
Research by Revathi et al. (2015) on the crystal structure of a piperidine derivative adduct provides insights into molecular interactions and structural characteristics, which are crucial for the development of materials with specific properties (Revathi et al., 2015).
Pharmacological Applications
Selective NR1/2B N-methyl-D-aspartate receptor antagonists
A study by Borza et al. (2007) on indole and benzimidazole carboxamides, including a piperidine derivative, as NMDA receptor antagonists, underscores the compound's potential in developing treatments for neurological disorders (Borza et al., 2007).
Computational Chemistry and Drug Design
Synthesis, Quantification, DFT Calculation, and Molecular Docking of a novel thiazolyl and thiophene compound
A paper by FathimaShahana and Yardily (2020) involves the synthesis and computational analysis of a compound with antiviral potential, showcasing the use of computational tools in drug discovery (FathimaShahana & Yardily, 2020).
properties
IUPAC Name |
[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-(4-thiophen-2-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S/c1-26-20-10-14-23(15-11-20)19-8-12-24(13-9-19)22(25)18-6-4-17(5-7-18)21-3-2-16-27-21/h2-7,16,19-20H,8-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXYNTWZJXPIKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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